2-(4-Benzyloxyphenyl)-4-methoxypyridine
Description
2-(4-Benzyloxyphenyl)-4-methoxypyridine (CAS: 2140305-85-5) is a heterocyclic aromatic compound featuring a pyridine core substituted with a methoxy (-OCH₃) group at the 4-position and a benzyloxyphenyl (-OCH₂C₆H₅-C₆H₄) moiety at the 2-position. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical research. The benzyloxy group enhances lipophilicity, while the methoxy substituent influences electron density on the pyridine ring, modulating reactivity .
The compound is commercially available through multiple suppliers, reflecting its utility in synthetic workflows . Its synthesis likely involves nucleophilic aromatic substitution or coupling reactions, analogous to methods used for related benzyloxy-pyridine derivatives .
Properties
IUPAC Name |
4-methoxy-2-(4-phenylmethoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-21-18-11-12-20-19(13-18)16-7-9-17(10-8-16)22-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDNWRQZAMQFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxyphenyl)-4-methoxypyridine typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the 4-benzyloxyphenyl intermediate. This can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Pyridine Ring Formation: The next step involves the formation of the pyridine ring. This can be accomplished through a condensation reaction between the benzyloxyphenyl intermediate and a suitable pyridine precursor, such as 4-methoxypyridine-2-carboxaldehyde, under acidic conditions.
Final Product Isolation: The final product, this compound, is isolated through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxyphenyl)-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Benzyloxyphenyl)-4-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxyphenyl)-4-methoxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Coordination Chemistry
- Catalyst A ([CoIIICl(dmgH)₂(4-methoxypyridine)]) : This cobaloxime complex uses 4-methoxypyridine as an axial ligand. The electron-donating methoxy group stabilizes the cobalt center, enhancing catalytic activity in hydrogen evolution reactions compared to ligands like pyridine or 4-methylpyridine. The absence of a benzyloxy group in this complex simplifies its solubility profile but reduces steric bulk compared to 2-(4-benzyloxyphenyl)-4-methoxypyridine .
- 2-(4-Bromophenyl)-6-(4-methoxyphenyl)-4-phenylpyridine : Substituting benzyloxy with bromo (electron-withdrawing) and phenyl groups increases molecular weight (416.31 g/mol vs. ~297 g/mol for the target compound) and alters π-π stacking interactions. The bromo group may enhance halogen bonding in crystal packing, as seen in similar structures .
Functional Group Variations
- 4-Benzyloxyphenol: The absence of the pyridine ring reduces aromatic conjugation, decreasing thermal stability. However, the benzyloxy group retains similar hydrolytic sensitivity, necessitating protective handling in synthetic applications .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₉H₁₇NO₂ | ~297.33 | 4-OCH₃, 2-(4-OCH₂C₆H₅-C₆H₄) | High lipophilicity, UV-active |
| 2-(4-Bromophenyl)-6-(4-methoxyphenyl)-4-phenylpyridine | C₂₄H₁₈BrNO | 416.31 | 4-Br, 4-OCH₃, 4-Ph | Halogen bonding, crystalline |
| 4-Benzyloxyphenol | C₁₃H₁₂O₂ | 200.23 | 4-OCH₂C₆H₅ | Phenolic acidity, lower stability |
| Catalyst A | C₁₄H₁₈ClCoN₃O₄ | 402.69 | CoIII center, 4-OCH₃-pyridine | Catalytic, paramagnetic |
Key Research Findings
- Synthetic Utility: The benzyloxy group in this compound can be selectively deprotected to yield phenolic intermediates, a strategy employed in prodrug design .
- Electronic Effects : Methoxy substituents increase electron density on pyridine, as evidenced by NMR shifts (e.g., δ ~8.2 ppm for pyridine protons in Catalyst A) .
- Stability : Benzyloxy derivatives are prone to oxidative degradation under acidic conditions, necessitating inert atmospheres during storage .
Biological Activity
2-(4-Benzyloxyphenyl)-4-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and neuroprotective properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a pyridine ring substituted with both a benzyloxy and a methoxy group. This unique structure enhances its lipophilicity and influences its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, revealing promising results in several therapeutic areas:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.
- Antiviral Activity : Preliminary studies suggest efficacy against viral pathogens, potentially making it a candidate for further antiviral development.
- Neuroprotective Effects : The compound has shown promise in inhibiting monoamine oxidase (MAO), which is crucial for neuroprotection in diseases like Parkinson's.
Antimicrobial Activity
A study demonstrated that derivatives of pyridine compounds, including this compound, displayed excellent antibacterial activity. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, showcasing the compound's potential in treating infections caused by resistant bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on related pyridine derivatives have shown effectiveness against viral replication mechanisms, suggesting that this compound may also possess such capabilities .
Neuroprotective Properties
Inhibition studies on MAO enzymes revealed that this compound acts as a selective MAO-B inhibitor. The IC50 value for this inhibition was found to be competitive and reversible, indicating its potential utility in neurodegenerative disorders like Parkinson's disease. Comparative studies showed that the compound's activity was comparable to established MAO inhibitors .
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.062 |
| Rasagiline | 0.0953 |
| Safinamide | 0.0572 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- MAO Inhibition : By inhibiting MAO-B, the compound increases levels of neuroprotective neurotransmitters like dopamine.
- Antimicrobial Mechanisms : The lipophilic nature allows it to penetrate bacterial membranes effectively, leading to disruption of cellular functions.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. One notable study synthesized a series of benzothiazole derivatives inspired by this compound, demonstrating enhanced MAO-B inhibitory activity and additional antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
